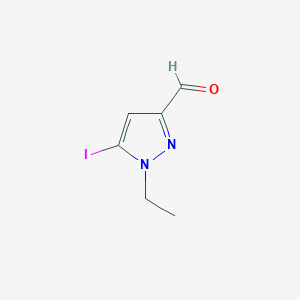
1-ethyl-5-iodo-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 5-position, and an aldehyde group at the 3-position
Preparation Methods
The synthesis of 1-ethyl-5-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole precursor followed by formylation. The synthetic route may involve the following steps:
Iodination: A pyrazole derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Formylation: The iodinated pyrazole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-5-iodo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Major products formed from these reactions include substituted pyrazoles, carboxylic acids, alcohols, Schiff bases, and hydrazones.
Scientific Research Applications
1-Ethyl-5-iodo-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
1-Ethyl-5-iodo-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-Ethyl-3-iodo-1H-pyrazole-5-carbaldehyde: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
1-Methyl-5-iodo-1H-pyrazole-3-carbaldehyde: The methyl group instead of the ethyl group affects the compound’s steric and electronic properties.
1-Ethyl-5-bromo-1H-pyrazole-3-carbaldehyde: Bromine substitution instead of iodine results in different reactivity in substitution reactions.
Properties
IUPAC Name |
1-ethyl-5-iodopyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-6(7)3-5(4-10)8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQXGJCVQMUCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














